Fluorine Substitution Reduces LogP by 0.56 Units Relative to Non-Fluorinated Parent, Creating a Lipophilicity Profile Distinct from Other Halogens
The calculated LogP of 2-(6-fluoropyridin-2-yl)ethanamine is 0.7219, compared to 1.2831 for the non-fluorinated parent 2-(pyridin-2-yl)ethanamine, representing a decrease of 0.5612 LogP units . In contrast, 6-chloro and 6-bromo analogs exhibit LogP values of 1.9365 and 2.0456, respectively, which are substantially higher than both the fluoro and non-fluorinated compounds [1][2].
| Evidence Dimension | Octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 0.7219 |
| Comparator Or Baseline | 2-(Pyridin-2-yl)ethanamine (LogP = 1.2831); 2-(6-Chloropyridin-2-yl)ethanamine (LogP = 1.9365); 2-(6-Bromopyridin-2-yl)ethanamine (LogP = 2.0456) |
| Quantified Difference | Target LogP is 0.5612 units lower than non-fluorinated parent; 1.2146 units lower than chloro analog; 1.3237 units lower than bromo analog |
| Conditions | Computational prediction using standard algorithms (e.g., ACD/Labs or similar) |
Why This Matters
This quantitative reduction in LogP translates to improved aqueous solubility and a more balanced lipophilicity profile, which is often desirable in drug candidate optimization for favorable ADME properties.
- [1] Molbase. 2-(Pyridin-2-yl)ethanamine. CAS 2706-56-1. https://qiye.molbase.cn/2706-56-1.html (accessed 2026). View Source
- [2] Chem960. 2-(6-Chloropyridin-2-yl)ethan-1-amine. CAS 933734-79-3. https://m.chem960.com/mip/933734-79-3/ (accessed 2026). View Source
- [3] YYBYY. 2-(6-Bromopyridin-2-yl)ethanamine. CAS 404034-81-7. https://www.yybyy.com/cas/404034-81-7.html (accessed 2026). View Source
